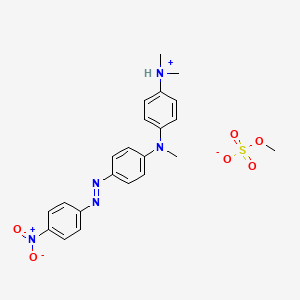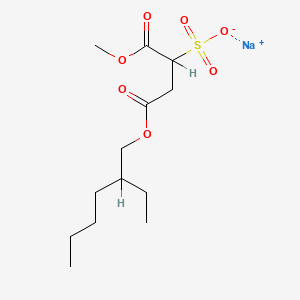
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt typically involves the esterification of butanedioic acid with 2-ethylhexanol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction mixture is typically heated to a specific temperature, and the esterification is catalyzed by an acid catalyst. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments to improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfonate group interacts with water molecules, while the ester groups interact with hydrophobic substances, facilitating their dispersion in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Dioctyl sodium sulfosuccinate
- Sodium docusate
Uniqueness
Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is unique due to its specific ester configuration, which provides distinct surfactant properties compared to other similar compounds. Its ability to enhance solubility and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Properties
CAS No. |
83930-08-9 |
|---|---|
Molecular Formula |
C13H23NaO7S |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
sodium;4-(2-ethylhexoxy)-1-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-12(14)8-11(13(15)19-3)21(16,17)18;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
YWQNWCDUGLDPHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


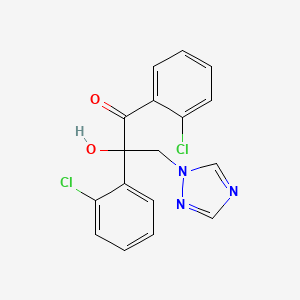
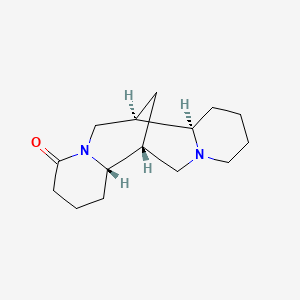
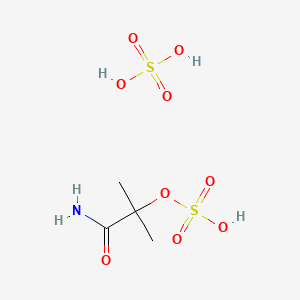
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
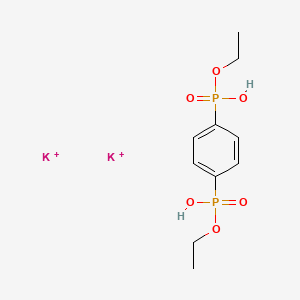
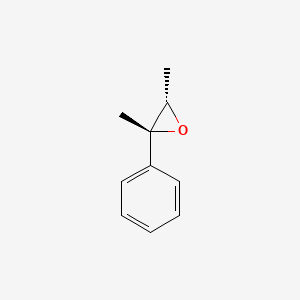
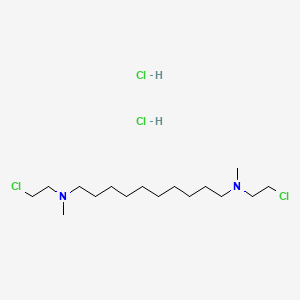
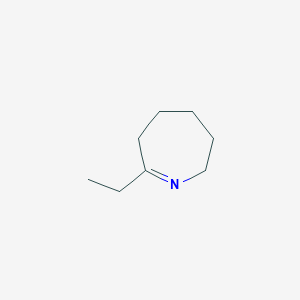
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
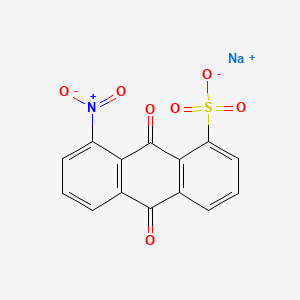

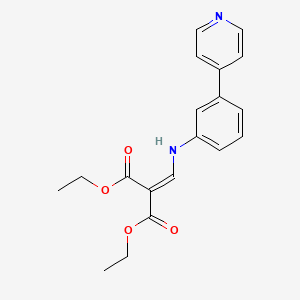
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
